molecular formula C13H10N4O8S B4967311 3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid

3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid

Cat. No.: B4967311
M. Wt: 382.31 g/mol
InChI Key: SNXXEJBBMYDTGV-UHFFFAOYSA-N
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Description

3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid is an organic compound known for its unique chemical structure and properties It is characterized by the presence of nitro groups, a sulfonamide group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid typically involves the nitration of benzoic acid derivatives. The process begins with the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces nitro groups at the 3 and 5 positions of the benzoic acid ring. The resulting 3,5-dinitrobenzoic acid is then reacted with 4-sulfamoylaniline under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of 3,5-diamino-2-(4-sulfamoylanilino)benzoic acid.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid involves its interaction with specific molecular targets. The nitro groups and sulfonamide group play a crucial role in its biological activity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Similar in structure but lacks the sulfonamide group.

    4-Sulfamoylaniline: Contains the sulfonamide group but lacks the nitro groups and benzoic acid moiety.

Uniqueness

3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid is unique due to the combination of nitro groups, a sulfonamide group, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3,5-dinitro-2-(4-sulfamoylanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O8S/c14-26(24,25)9-3-1-7(2-4-9)15-12-10(13(18)19)5-8(16(20)21)6-11(12)17(22)23/h1-6,15H,(H,18,19)(H2,14,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXXEJBBMYDTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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